molecular formula C9H17BrN2O2 B1355225 1-(2-Tetrahydrofuroyl)piperazine hydrobromide CAS No. 63590-62-5

1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Cat. No. B1355225
CAS RN: 63590-62-5
M. Wt: 265.15 g/mol
InChI Key: IMMDGWNBMNOMPW-UHFFFAOYSA-N
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Description

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a chemical compound with the empirical formula C9H16N2O2 · xHBr . It is a white to cream-colored crystalline powder and is used in scientific experiments as a catalyst, intermediate, and for other applications.


Synthesis Analysis

The compound is synthesized by reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hydrobromic acid .


Molecular Structure Analysis

The molecular formula of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide is C9H17BrN2O2 . The molecular weight is 188.15 g/mol.


Physical And Chemical Properties Analysis

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a solid substance . It has a melting point range of 103-107°C . It is soluble in water, ethanol, and methanol .

Scientific Research Applications

Synthesis of Terazosin Hydrochloride

“1-(2-Tetrahydrofuroyl)piperazine hydrobromide” serves as an intermediate in the synthesis of Terazosin hydrochloride , a medication used to treat hypertension and benign prostatic hyperplasia . The compound’s structure is pivotal in forming the piperazine moiety of Terazosin, which is essential for its pharmacological activity.

Inhibitors of Leukotriene Biosynthesis

This compound has been utilized as a reactant for preparing pyrazol-3-propanoic acid derivatives . These derivatives act as inhibitors of leukotriene biosynthesis in human neutrophils, which are significant in the development of anti-inflammatory drugs .

Synthesis of Fipronil

It is a key starting material for the synthesis of Fipronil , an insecticide widely used in agriculture. Fipronil is effective against pests like termites, ants, and beetles, and plays a crucial role in pest control management .

Catalyst in Organic Reactions

The compound exhibits properties that make it suitable as a catalyst for various organic reactions. Its ability to facilitate reactions under mild conditions is valuable for research in organic chemistry.

Heterocyclic Building Blocks

As a heterocyclic compound, it is used in constructing complex molecular architectures. This is particularly useful in the field of medicinal chemistry, where heterocycles are common structural components of drugs .

Proteomics Research

In proteomics, this compound is used as a specialty product. Its unique chemical properties allow for the exploration of protein interactions and functions, contributing to advancements in the understanding of biological processes .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDGWNBMNOMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Tetrahydrofuroyl)piperazine hydrobromide

CAS RN

63590-62-5
Record name 1-(2-Tetrahydrofuroyl)piperazine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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